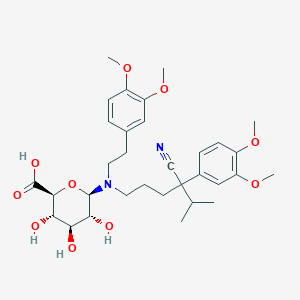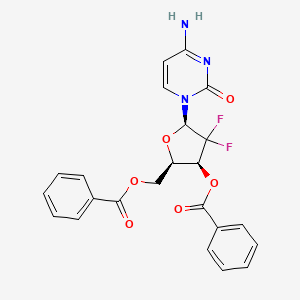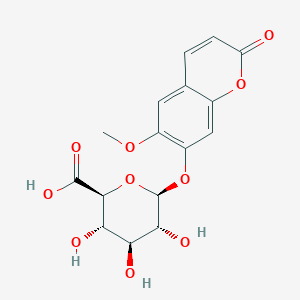
4-Chloro-3-methy-2-butenenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
4-Chloro-3-methy-2-butenenitrile can be synthesized through multiple routes. One common method involves the reaction of diethyl cyanomethylphosphonate with chloroacetone . The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the nitrile group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency .
化学反应分析
4-Chloro-3-methy-2-butenenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents like lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-Chloro-3-methy-2-butenenitrile is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research involving this compound includes its potential use in developing pharmaceuticals.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism by which 4-Chloro-3-methy-2-butenenitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
4-Chloro-3-methy-2-butenenitrile can be compared with other similar compounds such as:
4-Chloro-3-methylbut-2-enenitrile: Similar in structure but may have different reactivity and applications.
4-Chloro-3-methylcrotononitrile: Another related compound with potential differences in chemical behavior and uses.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and suitability for various applications in research and industry .
属性
CAS 编号 |
4450-34-4 |
|---|---|
分子式 |
C5H6ClN |
分子量 |
115.56 g/mol |
IUPAC 名称 |
4-chloro-3-methylbut-2-enenitrile |
InChI |
InChI=1S/C5H6ClN/c1-5(4-6)2-3-7/h2H,4H2,1H3 |
InChI 键 |
BSJPXSSFMNEOQV-UHFFFAOYSA-N |
SMILES |
CC(=CC#N)CCl |
规范 SMILES |
CC(=CC#N)CCl |
同义词 |
4-Chlor-3-methyl-crotononitril; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(2S,3R,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140661.png)
![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)



![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)








